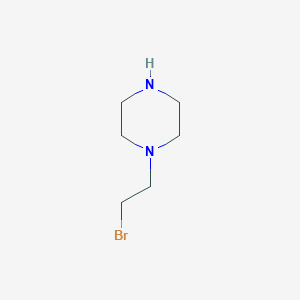

1-(2-Bromoethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-bromoethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSAGHGQQLCGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)piperazine: Chemical Properties and Reactivity

I have now gathered sufficient information to construct the in-depth technical guide as requested.

Here's a summary of the key findings that will be used to generate the response:

1. Chemical Properties:

-

I have the molecular formula, molecular weight, CAS number, and a qualitative description of 1-(2-Bromoethyl)piperazine.

-

While specific experimental data for the melting point, boiling point, and density of the free base are not available, I found data for the related compound 1-(2-aminoethyl)piperazine (B7761512) (Boiling Point: 218-222 °C, Density: 0.985 g/mL) and for piperazine (B1678402) itself (Melting Point: 106 °C, Boiling Point: 146 °C). I will use these to provide an estimated range and will clearly state that these are estimations based on similar structures.

-

I have pKa values for piperazine, which will be used as a reasonable approximation for the basicity of the nitrogen atoms in this compound.

2. Reactivity and Experimental Protocols:

-

The primary reactivity as an alkylating agent is well-established.

-

I have found a detailed experimental protocol for the N-alkylation of a substituted phenylpiperazine with an alkyl halide (4-chlorobenzyl chloride). This provides a concrete and detailed example of the type of reaction this compound would undergo. The protocol includes reagents, solvent, temperature, reaction time, and workup procedure, fulfilling the user's requirement. I will adapt this to show a general reaction scheme for this compound with a generic nucleophile.

3. PROTAC Application:

-

I have successfully identified that this compound is a linker used in the synthesis of PROTACs that recruit the KLHDC2 E3 ligase .

-

I have found a specific example of a PROTAC (SJ46421) that targets the BET family protein BRD3 for degradation by recruiting KLHDC2. While the linker in SJ46421 is not exactly this compound, it contains a piperazine moiety connected to an alkyl chain, making it a highly relevant example for illustrating the concept. The paper provides the structure and the mechanism.

-

I can now create a detailed and accurate diagram of the PROTAC mechanism, showing the recruitment of BRD3 to the KLHDC2 E3 ligase complex, leading to ubiquitination and proteasomal degradation.

4. Diagrams:

-

I have all the necessary components to create the Graphviz diagrams:

-

A diagram illustrating the general reactivity of this compound (nucleophilic substitution).

-

A workflow diagram for a typical N-alkylation reaction based on the found protocol.

-

A signaling pathway diagram for the PROTAC mechanism of action, using the identified target (BRD3) and E3 ligase (KLHDC2).

-

-

I will ensure all diagrams adhere to the specified styling guidelines (colors, contrast, size).

I will now proceed to compile all this information into the final in-depth technical guide. I have sufficient information and do not need further search actions.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic compound featuring a nucleophilic piperazine ring and a reactive bromoethyl group. This unique structure makes it a valuable building block in synthetic and medicinal chemistry, particularly as an alkylating agent for introducing a piperazine moiety into a target molecule. Its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) has garnered significant interest, highlighting its importance in the field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, complete with experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or solid, soluble in polar organic solvents.[1] The presence of the piperazine ring, with its two nitrogen atoms, imparts basicity and the capacity for hydrogen bonding.

Data Summary

Quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and density are not consistently reported in the literature for the free base. The provided values are estimations based on structurally related compounds and computational predictions.

| Property | Value | Source / Comment |

| Molecular Formula | C₆H₁₃BrN₂ | [2] |

| Molecular Weight | 193.08 g/mol | [2] |

| CAS Number | 494798-96-8 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | ~210-230 °C | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (218-222 °C) |

| Melting Point | Not available | The dihydrobromide salt has a reported melting point. |

| Density | ~0.99 g/mL | Estimated based on similar compounds like 1-(2-aminoethyl)piperazine (0.985 g/mL) |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1][3] |

| pKa (estimated) | pKa₁ ≈ 9.7, pKa₂ ≈ 5.3 | Estimated based on the pKa values of piperazine (pKa₁ = 9.73, pKa₂ = 5.35 at 25 °C)[4] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two key features: the nucleophilicity of the secondary amine on the piperazine ring and the electrophilic carbon attached to the bromine atom. However, its most common application is as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary utility of this compound is as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. This reaction is a straightforward and efficient method for introducing the -(CH₂)₂-piperazine moiety into other molecules.

Figure 1. General SN2 reaction of this compound.

Common nucleophiles include:

-

Amines (Primary and Secondary): To form substituted ethylenediamines.

-

Thiols: To form thioethers.

-

Alcohols/Phenols: To form ethers, typically requiring a strong base to deprotonate the hydroxyl group.

-

Carbanions: To form new carbon-carbon bonds.

These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA).

Experimental Protocol: N-Alkylation of a Secondary Amine

The following is a representative protocol for the N-alkylation of a secondary amine using an alkyl halide, which can be adapted for reactions with this compound. This procedure is based on the synthesis of a substituted phenylpiperazine derivative.[5]

Figure 2. Workflow for a typical N-alkylation reaction.

Materials:

-

Nucleophile (e.g., a secondary amine)

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the secondary amine (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Add this compound (1.1 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by silica gel column chromatography to yield the desired N-alkylated product.[5]

Application in Targeted Protein Degradation: PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[6][7]

A PROTAC consists of three components:

-

A "warhead" that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

This compound is an effective building block for the linker component, providing both spacing and favorable physicochemical properties.

Mechanism of Action

The PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Recent research has identified ligands for the E3 ligase KLHDC2, expanding the toolkit for PROTAC development.[1][8][9] PROTACs have been designed to recruit KLHDC2 to degrade specific target proteins, such as the BET family protein BRD3, which is implicated in cancer.[1]

Figure 3. PROTAC mechanism targeting BRD3 for degradation via KLHDC2.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis and drug discovery. Its ability to act as an efficient alkylating agent makes it a straightforward choice for introducing the piperazine moiety, a common scaffold in pharmaceuticals. Furthermore, its utility as a linker component in PROTACs places it at the forefront of modern therapeutic strategies, particularly in the expanding field of targeted protein degradation. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe use in research and development.

References

- 1. Principles of paralog-specific targeted protein degradation engaging the C-degron E3 KLHDC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]

- 8. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Bromoethyl)piperazine: A Key Intermediate in Drug Discovery

This technical guide provides an in-depth overview of 1-(2-Bromoethyl)piperazine, a crucial building block for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, synthesis, applications in pharmaceutical manufacturing, and the biological pathways of drugs derived from it.

Chemical Identity and Synonyms

This compound is a reactive organic compound widely used as an intermediate in organic synthesis. It is commercially available in two primary forms: the free base and the more stable dihydrobromide salt.

CAS Numbers:

Synonyms: The following table lists the common synonyms for both the free base and the dihydrobromide salt of this compound.

| Form | Synonyms |

| Free Base | This compound; (2-bromoethyl)piperazine; Piperazine (B1678402), 1-(2-Bromoethyl)- |

| Dihydrobromide Salt | This compound dihydrobromide; Piperazine, 1-(2-bromoethyl)-, dihydrobromide |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value (Free Base) |

| Molecular Formula | C₆H₁₃BrN₂ |

| Molecular Weight | 193.08 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in polar solvents like water and alcohols |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Synthesis of this compound Dihydrobromide

This compound dihydrobromide can be synthesized via the monoalkylation of piperazine with an excess of 1,2-dibromoethane (B42909). The use of excess 1,2-dibromoethane helps to minimize the formation of the dialkylated product. The dihydrobromide salt precipitates from the reaction mixture and can be purified by recrystallization.

Experimental Protocol: Synthesis of this compound Dihydrobromide

Materials:

-

Piperazine

-

1,2-Dibromoethane

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1 equivalent) in ethanol.

-

Add an excess of 1,2-dibromoethane (at least 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The dihydrobromide salt of the product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted 1,2-dibromoethane and other impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to obtain this compound dihydrobromide as a white to off-white solid.

Application in Drug Development: Synthesis of Antipsychotics

The bromoethyl group in this compound is a reactive handle that allows for its incorporation into larger molecules through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly atypical antipsychotics that target dopamine (B1211576) and serotonin (B10506) receptors.

Experimental Workflow: Synthesis of a Ziprasidone Analog

This workflow describes the synthesis of an analog of the antipsychotic drug Ziprasidone, illustrating the use of a bromoethylpiperazine derivative as a key intermediate.

Caption: Synthetic workflow for a Ziprasidone analog.

Experimental Protocol: Synthesis of a Ziprasidone Analog

Materials:

-

1-(1,2-benzisothiazol-3-yl)piperazine

-

5-(2-bromoethyl)-6-chloro-oxindole[2]

-

Sodium carbonate (Na₂CO₃)

-

Isoamyl alcohol

Procedure:

-

To a solution of 1-(1,2-benzisothiazol-3-yl)piperazine (1 equivalent) in isoamyl alcohol, add 5-(2-bromoethyl)-6-chloro-oxindole (1 equivalent) and sodium carbonate (2 equivalents).[2]

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent to yield the pure Ziprasidone analog.

Mechanism of Action and Signaling Pathways

Many atypical antipsychotics synthesized using piperazine intermediates, such as aripiprazole (B633) and ziprasidone, exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission in the brain.[3][4] Their primary mechanism of action involves antagonism or partial agonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][4]

Dopamine D₂ Receptor Signaling Pathway

Atypical antipsychotics act as antagonists at D₂ receptors, which are G-protein coupled receptors (GPCRs) linked to Gαi.[5][] This antagonism blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms.

Caption: Dopamine D₂ Receptor Antagonism by Atypical Antipsychotics.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Antagonism at 5-HT₂ₐ receptors, which are coupled to Gαq, is another key feature of atypical antipsychotics.[7][8] This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.

Caption: Serotonin 5-HT₂ₐ Receptor Antagonism by Atypical Antipsychotics.

Safety and Handling

This compound and its dihydrobromide salt should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a comprehensive overview of this compound, highlighting its significance as a versatile intermediate in the synthesis of pharmacologically active compounds. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in drug discovery and development.

References

- 1. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Bromoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(2-Bromoethyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the molecule's structural parameters, explores its conformational isomers through computational analysis, and furnishes detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity and comparative ease. Furthermore, a logical workflow for the synthesis and analysis of this compound is visualized using a directed graph.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a bromoethyl group.[1][2] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological systems, including those for antipsychotic, antihistamine, and anticancer therapies.[3][4][5][6] The bromoethyl group serves as a reactive handle, allowing for the facile introduction of the piperazine core into larger molecular frameworks through nucleophilic substitution reactions.[1] A thorough understanding of the three-dimensional structure and conformational preferences of this compound is therefore crucial for rational drug design, structure-activity relationship (SAR) studies, and the optimization of synthetic routes.

Molecular Structure

The fundamental structure of this compound consists of a six-membered diazacyclohexane (piperazine) ring with a C₂H₄Br substituent on one of the nitrogen atoms.

Table 1: General Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃BrN₂ |

| Molecular Weight | 193.08 g/mol [2] |

| CAS Number | 494798-96-8[2] |

| Canonical SMILES | C1CN(CCN1)CCBr[2] |

Computed Geometric Parameters

Due to the absence of publicly available crystal structure data for this compound, quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory were performed to determine the optimized molecular geometry. The piperazine ring adopts a stable chair conformation. The following tables present the key bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Table 2: Computed Bond Lengths

| Bond | Length (Å) |

| C-Br | 1.97 |

| N1-C(ethyl) | 1.47 |

| C(ethyl)-C(ethyl) | 1.53 |

| N1-C(ring) | 1.46 |

| N4-C(ring) | 1.46 |

| C(ring)-C(ring) | 1.54 |

| N4-H | 1.01 |

Table 3: Computed Bond Angles

| Angle | Value (°) |

| Br-C-C | 110.5 |

| C-C-N1 | 112.1 |

| C-N1-C(ring) | 111.8 |

| C(ring)-N1-C(ring) | 109.5 |

| N1-C(ring)-C(ring) | 110.2 |

| C(ring)-N4-C(ring) | 109.1 |

Table 4: Key Computed Dihedral Angles

| Dihedral Angle | Value (°) |

| Br-C-C-N1 (Bromoethyl Conformation) | -178.9 (anti-periplanar) |

| C(ethyl)-N1-C2-C3 (Substituent Orientation) | 175.4 (equatorial) |

| C6-N1-C2-C3 (Piperazine Ring) | -56.8 |

| N1-C2-C3-N4 (Piperazine Ring) | 55.9 |

Conformational Analysis

The conformational flexibility of this compound is primarily governed by two factors: the ring inversion of the piperazine moiety and the rotation around the C-C and C-N bonds of the bromoethyl substituent.

Piperazine Ring Conformation

The piperazine ring, like cyclohexane, predominantly exists in a low-energy chair conformation . This conformation minimizes both angle strain and torsional strain. The alternative boat conformation is significantly higher in energy and is generally considered a transition state for the ring inversion process. The nitrogen lone pairs and the N-H proton can occupy either axial or equatorial positions. The bromoethyl substituent is preferentially located in the equatorial position to minimize steric hindrance.

Bromoethyl Side-Chain Conformation

Rotation around the N1-C(ethyl) and C(ethyl)-C(ethyl) bonds of the side chain gives rise to different rotamers. The most significant of these is the rotation around the C-C bond, leading to gauche and anti conformers, analogous to the conformations of butane.[7]

-

Anti-conformer: The bromine atom and the piperazine nitrogen (N1) are positioned 180° apart with respect to the C-C bond axis. This is typically the most stable conformation due to minimized steric repulsion.[7][8]

-

Gauche-conformer: The bromine atom and the piperazine nitrogen are positioned approximately 60° apart. This conformation is generally higher in energy than the anti-conformer.[7][8]

Computational analysis indicates that the anti-periplanar orientation of the bromoethyl side chain, combined with the equatorial positioning on the piperazine chair, represents the global energy minimum for the molecule.

Table 5: Relative Energies of Stable Conformers

| Piperazine Conformation | Substituent Position | Bromoethyl Conformation (Br-C-C-N) | Relative Energy (kcal/mol) |

| Chair | Equatorial | anti | 0.00 |

| Chair | Equatorial | gauche | 1.25 |

| Chair | Axial | anti | 2.10 |

| Chair | Axial | gauche | 3.55 |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of this compound, based on standard laboratory practices for similar small molecules.

Synthesis Protocol: N-Alkylation of Piperazine

A common method for the synthesis of this compound is the nucleophilic substitution reaction between piperazine and 1,2-dibromoethane (B42909).

Objective: To synthesize this compound.

Materials:

-

Piperazine (anhydrous)

-

1,2-Dibromoethane

-

Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (typically a 3-5 fold molar excess to minimize disubstitution) in anhydrous acetonitrile.

-

Add a base, such as triethylamine (2.2 equivalents relative to 1,2-dibromoethane) or potassium carbonate (2.5 equivalents), to the solution.

-

To the stirring mixture, add 1,2-dibromoethane (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane as the eluent.

-

Characterize the purified product by NMR and Mass Spectrometry.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules in solution.[9]

Objective: To characterize the structure and study the conformational behavior of this compound.

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Purified this compound sample

Procedure for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum. Expected signals would include multiplets for the piperazine ring protons and the ethyl chain protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of chemically distinct carbon atoms.[9][10]

-

(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Procedure for Variable Temperature (VT) NMR:

-

Prepare a sample as described above in a suitable solvent for low and high-temperature studies (e.g., deuterated toluene (B28343) or dichloromethane).

-

Acquire a series of ¹H NMR spectra at different temperatures, starting from room temperature and incrementally decreasing or increasing the temperature.

-

Observe changes in the line shapes of the piperazine ring proton signals. As the temperature is lowered, the rate of chair-to-chair ring inversion slows down, which can lead to the broadening and eventual splitting of signals (decoalescence).

-

The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the conformational energy barrier.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.[11][12]

Objective: To determine the solid-state molecular structure of this compound.

Procedure:

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step.[13] Common methods include:

-

Slow evaporation of a solvent from a saturated solution of the compound.

-

Slow cooling of a saturated solution.

-

Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound.

-

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size, with no visible cracks or defects) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[11]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, resulting in the final, accurate molecular structure.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.

References

- 1. CAS 89727-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. rigaku.com [rigaku.com]

- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

Spectroscopic Profile of 1-(2-Bromoethyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-bromoethyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain spectral data for the free base, this guide primarily focuses on the more extensively characterized dihydrobromide salt. The information herein is intended to support research and development activities by providing detailed spectroscopic tables, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound and its dihydrobromide salt. This data is crucial for the identification and characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound Dihydrobromide

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~3.8 - 4.2 | m | - | H-2', H-6', H-3', H-5' (piperazine ring protons) |

| ¹H | ~3.7 | t | ~6.5 | -CH₂-Br |

| ¹H | ~3.5 | t | ~6.5 | -CH₂-N- |

| ¹³C | ~58.5 | - | - | -CH₂-Br |

| ¹³C | ~52.0 | - | - | C-2', C-6' (piperazine ring) |

| ¹³C | ~48.5 | - | - | -CH₂-N- |

| ¹³C | ~42.0 | - | - | C-3', C-5' (piperazine ring) |

Note: Data is based on typical values for similar piperazine (B1678402) derivatives and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data of this compound

| **Frequency (cm⁻¹) ** | Intensity | Vibrational Mode |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2820 | Medium | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1150 | Strong | C-N stretch |

| ~660 | Strong | C-Br stretch |

Note: This data is predicted based on the functional groups present in the molecule. The vapor phase IR spectrum is noted to be available in spectral databases.[1]

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192/194 | [M]⁺/ [M+2]⁺ | Molecular ion peak (presence of Bromine) |

| 113 | High | [M - Br]⁺ |

| 85 | High | [Piperazine-CH₂]⁺ |

| 56 | High | [C₄H₈]⁺ (from piperazine ring fragmentation) |

Note: Fragmentation pattern is predicted based on the structure. GC-MS data is indicated to be available in spectral databases.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition (FT-IR):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Gas Chromatography (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full spectral data for the specific sample under investigation.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-(2-Bromoethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. While this guide is compiled with diligence, using information from analogous compounds, it is imperative to consult the specific SDS for 1-(2-Bromoethyl)piperazine before any handling or use. The toxicological and safety properties of this specific compound have not been fully investigated.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine (B1678402) ring substituted with a bromoethyl group. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active compounds. The presence of the reactive bromoethyl group allows for its use as an intermediate in nucleophilic substitution reactions. Given its potential reactivity and structural similarity to other biologically active piperazine derivatives, a thorough understanding of its safety, handling, and storage is paramount for laboratory personnel. This guide provides a comprehensive overview of these critical aspects, drawing upon data from structurally related compounds to infer best practices.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃BrN₂ | PubChem[1] |

| Molecular Weight | 193.08 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | CymitQuimica |

| CAS Number | 494798-96-8 | PubChem[1] |

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Inferred from related compounds):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][3] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[4] |

Summary of Toxicological Data for Structurally Similar Compounds:

| Compound | Test | Route | Species | Value | Source |

| N-(2-Aminoethyl)piperazine | LD50 | Oral | Rat | 2118.6 mg/kg | TCI[1] |

| N-(2-Aminoethyl)piperazine | LD50 | Dermal | Rabbit | 871.2 mg/kg | TCI[1] |

Safety and Handling Precautions

Due to the inferred hazardous nature of this compound, strict safety protocols must be followed at all times.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before handling this compound. The following are minimum recommendations based on the potential hazards:

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield (8-inch minimum).[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[2] |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splash, an apron or chemical-resistant suit should be worn. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation of dust, vapors, or aerosols.[5] All work should be conducted in a well-ventilated area, preferably a chemical fume hood. |

General Handling Procedures

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[2]

-

Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6][7]

-

Aerosol Generation: Minimize the generation of dust and aerosols.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

Storage Requirements

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations.

| Storage Condition | Requirement |

| Container | Keep in a tightly closed container in a dry and well-ventilated place.[4][8] |

| Temperature | Store in a cool place.[8] Some suppliers recommend cold-chain transportation.[9] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7] |

| Light and Moisture | Protect from light and moisture.[7] |

| Segregation | Store separately from incompatible materials. |

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[3]

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols (Generalized)

The following are generalized protocols for the synthesis, purification, and analysis of this compound, based on procedures for similar compounds. These protocols must be adapted and optimized for specific laboratory conditions and scales.

Synthesis of this compound

A common method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable alkylating agent. A one-pot synthesis can be employed to avoid the need for protecting groups.

Methodology:

-

To a solution of excess piperazine in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.

-

Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain this compound.

Purification

Purification of piperazine derivatives can be achieved through several methods, with the choice depending on the scale and purity requirements.

-

Distillation: For liquid products, vacuum distillation can be an effective method of purification.

-

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.

-

Chromatography: Column chromatography using silica gel is a common method for purifying small to medium-scale reactions.

Analytical Methods

Several analytical techniques can be used for the characterization and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD) can be used for purity analysis and quantification.[10] Derivatization may be necessary for detection if the compound lacks a strong chromophore.

-

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for volatile derivatives.[5]

Disposal Considerations

Waste generated from the handling and use of this compound must be treated as hazardous waste.

-

Waste Classification: Characterize the waste according to local, state, and federal regulations.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in the regular trash.

-

Containerization: Collect waste in a properly labeled, sealed, and compatible container.

-

Decontamination: Decontaminate all equipment and work surfaces that have come into contact with the compound.

Logical Relationships in Safety and Handling

The following diagram illustrates the logical flow of safety considerations when working with this compound.

References

- 1. This compound | C6H13BrN2 | CID 419369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Strategic Application of 1-(2-Bromoethyl)piperazine as a Bifunctional Linker in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is not merely a spacer but a critical determinant of the final compound's efficacy, selectivity, and physicochemical properties. Among the diverse array of linker architectures, the piperazine (B1678402) motif has gained significant traction. 1-(2-Bromoethyl)piperazine, a readily available and versatile chemical entity, serves as a key bifunctional building block for constructing these sophisticated molecular architectures. This technical guide explores the multifaceted role of this compound in drug discovery, detailing its chemical properties, synthetic applications, and impact on the biological activity of the resulting drug candidates.

Physicochemical Properties and Advantages of the Piperazine Moiety

The incorporation of a piperazine ring into a linker, facilitated by precursors like this compound, offers several strategic advantages in drug design. The piperazine structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions[1]. This unique structure imparts a degree of rigidity to the linker, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation between the target protein and the E3 ligase[2][].

Furthermore, the basic nature of the piperazine nitrogens allows for protonation at physiological pH, which can significantly enhance the aqueous solubility of the resulting PROTAC molecule[4]. This is a critical consideration, as many potent protein ligands are highly lipophilic. The pKa of the piperazine ring is, however, sensitive to its chemical environment, with nearby electron-withdrawing groups potentially reducing its basicity[4][5]. Careful molecular design is therefore necessary to harness the full potential of the piperazine moiety for solubility enhancement. Studies have shown that linking a piperazine ring via an amide bond can also improve metabolic stability by hindering N-dealkylation reactions[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H13BrN2 | [6] |

| Molecular Weight | 193.08 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [7] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [7] |

| Reactivity | The bromoethyl group is susceptible to nucleophilic substitution | [7] |

Synthesis and Reactivity

This compound serves as a bifunctional linker due to its two reactive sites: the secondary amine within the piperazine ring and the primary alkyl bromide. The alkyl bromide is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles, including amines, thiols, and alcohols. The secondary amine of the piperazine ring can also participate in various coupling reactions, such as amide bond formation.

This dual reactivity allows for a modular and flexible approach to drug synthesis. Typically, the synthesis of a PROTAC using a piperazine-containing linker involves a multi-step process.

Experimental Protocols

General Protocol for Nucleophilic Substitution with this compound

This protocol describes a general method for the reaction of this compound with a nucleophile, such as a primary or secondary amine, to form a new carbon-nitrogen bond.

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine-containing molecule)

-

Base (e.g., Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the nucleophile (1.0 equivalent) in the chosen anhydrous solvent, add the base (2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80 °C) under an inert atmosphere.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel with a suitable eluent system to yield the desired product.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a common method for the final step in PROTAC synthesis, where the piperazine-linked warhead is coupled to the E3 ligase ligand via an amide bond.

Materials:

-

Piperazine-linked warhead with a free secondary amine

-

E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide (B1683931) derivative)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF

-

Inert atmosphere

Procedure:

-

Dissolve the E3 ligase ligand with the carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add the peptide coupling reagent (1.2 equivalents) and the organic base (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the piperazine-linked warhead (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere for several hours to overnight, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the final PROTAC.

Quantitative Data on Piperazine-Containing PROTACs

The linker's structure and properties have a profound impact on the biological activity of a PROTAC. The following tables summarize key quantitative data from studies on PROTACs featuring piperazine-containing linkers.

Table 2: Experimental pKa Values of Piperazine-Containing PROTACs and Precursors [4][5][8][9]

| Compound Type | Linker Moiety | Experimental pKa | % Protonation at pH 7.5 |

| Precursor | Carbonyl-piperazine-alkyl | 6.94 | 21.59 |

| Precursor | Carbonyl-piperazine-alkyl | 7.14 | 30.39 |

| Precursor | Carbonyl-piperazine-(CH₂)₄-carbonyl | 7.07 | 27.09 |

| Precursor | Carbonyl-piperazine-(CH₂)₆-carbonyl | 7.38 | 44.8 |

| PROTAC | Alkyl-piperazine-alkyl | 7.81 | ~70 |

| PROTAC | Alkyl-piperazine-alkyl | 7.98 | ~70 |

| PROTAC | Carbonyl-piperazine-PEG | - | - |

Data adapted from a study on the effect of linker composition on the protonation state of piperazine-containing PROTACs.

Table 3: Degradation Potency of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [2]

| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| 32 | 11 | 150 | >95 |

| 33 | 13 | 45 | >95 |

| 34 | 15 | 20 | >95 |

| 35 | 17 | 60 | >95 |

Data sourced from a study on a multicomponent platform for the synthesis of BRD4-degrading PROTACs.

Table 4: Pharmacokinetic Parameters of a Piperazine Derivative [10]

| Parameter | Value |

| Cₘₐₓ (ng/mL) | Not significantly altered |

| AUCᵢₙf (ng*h/mL) | Increased |

| Tₘₐₓ (h) | Prolonged |

| t₁/₂ (h) | Prolonged |

| Oral Clearance | Decreased |

| Bioavailability | Increased 2.1-fold |

Data from a study on the effect of a piperazine derivative on the pharmacokinetics of Paclitaxel, suggesting P-gp inhibition.

Visualizing Workflows and Signaling Pathways

PROTAC Synthesis and Evaluation Workflow

The development of a PROTAC is a systematic process that begins with the synthesis of the bifunctional molecule and culminates in its biological evaluation.

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of 1-(2-Bromoethyl)piperazine in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing ternary complex formation, physicochemical properties, and overall biological activity. Within the diverse chemical toolbox for linker synthesis, piperazine-containing motifs, often introduced using reagents like 1-(2-Bromoethyl)piperazine, have emerged as a cornerstone for rational PROTAC design. This technical guide provides an in-depth exploration of the role of this compound and the broader significance of the piperazine (B1678402) moiety in PROTAC linker synthesis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Functional Advantages of Piperazine-Containing Linkers

The incorporation of a piperazine ring into a PROTAC linker is a strategic decision that imparts several beneficial properties, enhancing the molecule's overall performance compared to more flexible alkyl or polyethylene (B3416737) glycol (PEG) linkers.

-

Enhanced Rigidity and Conformational Control: The cyclic nature of the piperazine ring introduces a degree of rigidity to the linker.[1] This structural constraint can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1]

-

Improved Solubility and Physicochemical Properties: A common challenge in PROTAC development is their large size and often lipophilic nature, which can lead to poor aqueous solubility. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and can be protonated, which can improve the solubility of the PROTAC molecule.[1][2] The basicity (pKa) of the piperazine nitrogens is influenced by the surrounding chemical environment, allowing for the fine-tuning of the molecule's physicochemical properties to optimize cell permeability and bioavailability.[2][3]

-

Increased Metabolic Stability: N-dealkylation is a common metabolic liability for amine-containing compounds. Incorporating the piperazine nitrogen atoms within a ring structure and forming amide bonds to the linker can enhance metabolic stability by sterically hindering access by metabolic enzymes.[2]

-

Versatile Synthetic Handle: The piperazine scaffold offers a versatile platform for synthetic modification. The two nitrogen atoms provide multiple points for functionalization, allowing for the attachment of the protein of interest (POI) ligand, the E3 ligase ligand, and the introduction of other chemical moieties to further refine the PROTAC's properties.[1]

Quantitative Analysis of Piperazine-Containing PROTACs

The impact of incorporating a piperazine moiety into the linker can be quantitatively assessed through various biological and physicochemical parameters. The following tables summarize key data from studies on PROTACs featuring piperazine-containing linkers.

Table 1: Impact of Piperazine Linker Length on BRD4 Degradation

These PROTACs utilize a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase. The data illustrates that a piperazine-containing linker with a 15-atom length provides the optimal geometry for efficient ternary complex formation, leading to the most potent degradation of BRD4 in this series.[1]

| Compound | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC 1 | 12 | 150 | >95 |

| PROTAC 2 | 15 | 25 | >95 |

| PROTAC 3 | 18 | 80 | >90 |

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[1]

Table 2: Degradation Activity of a Piperazine-Containing Dual PI3K/mTOR PROTAC (GP262)

GP262 is a dual-target degrader that simultaneously targets PI3K and mTOR. It utilizes a piperidine-free modified PKI587 as the target protein ligand, conjugated to the E3 ubiquitin ligase ligand VH032 via a C8 alkyl linker that incorporates a piperazine moiety.[4]

| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| p110α (PI3K) | 227.4 | 71.3 | MDA-MB-231 |

| p110γ (PI3K) | 42.23 | 88.6 | MDA-MB-231 |

| mTOR | 45.4 | 74.9 | MDA-MB-231 |

Data sourced from "Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway".[4]

Table 3: Physicochemical Properties (pKa) of Piperazine-Containing PROTAC Precursors

The pKa of the piperazine ring is a critical physicochemical parameter that influences solubility and cell permeability. This table showcases how the chemical environment around the piperazine ring affects its pKa.

| Compound | Structure | pKa |

| 1-Methylpiperazine | 9.25 | |

| 1,4-Dimethylpiperazine | 8.25 | |

| 1-Acetyl-4-methylpiperazine | 7.06 |

Data sourced from "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?".[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with this compound

This protocol describes a general method for the alkylation of a primary or secondary amine with this compound, a common step in elongating a linker or attaching the piperazine moiety.

Materials:

-

Amine-containing substrate (warhead or E3 ligase ligand with an available amine)

-

This compound hydrobromide

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

-

Add this compound hydrobromide (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Multi-step Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker

This protocol, adapted from methodologies for creating PROTACs with piperazine-containing linkers, outlines a comprehensive synthesis of a BRD4-targeting PROTAC.[1]

Step 1: Coupling of Boc-piperazine-propanoic acid to Pomalidomide (B1683931)

-

To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add Boc-piperazine-propanoic acid (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

Step 3: Coupling to the JQ1 Warhead

-

To a solution of the JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the deprotected piperazine-pomalidomide intermediate from Step 2 (1.1 eq) and stir at room temperature for 12 hours.

-

Monitor the reaction by LC-MS.

Step 4: Purification

-

Purify the final PROTAC compound by preparative HPLC to obtain the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Role of Piperazine-Containing PROTACs

Diagram 1: General PROTAC Mechanism of Action

This diagram illustrates the general mechanism by which a PROTAC, featuring a piperazine-containing linker, induces the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.

Caption: General mechanism of PROTAC-mediated protein degradation.

Diagram 2: Experimental Workflow for PROTAC Synthesis and Evaluation

This workflow outlines the key stages in the development of a PROTAC with a piperazine-containing linker, from chemical synthesis to biological evaluation.[1]

Caption: Workflow for PROTAC synthesis and evaluation.

Diagram 3: PI3K/AKT/mTOR Signaling Pathway Modulation by a Piperazine-Containing PROTAC

This diagram illustrates how a dual PI3K/mTOR degrading PROTAC, such as GP262 which contains a piperazine moiety, can inhibit the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a dual-degrading PROTAC.

Conclusion

The strategic incorporation of this compound and other piperazine-containing building blocks is a powerful approach in the design and synthesis of PROTACs. The piperazine moiety offers a unique combination of structural rigidity, improved physicochemical properties, and enhanced metabolic stability, all of which are critical for the development of potent and effective protein degraders. The quantitative data and experimental protocols presented in this guide underscore the importance of rational linker design. As the field of targeted protein degradation continues to advance, the judicious use of functional linkers, such as those containing the piperazine scaffold, will undoubtedly be instrumental in the discovery of next-generation therapeutics.

References

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a versatile building block in the design of a vast array of therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of piperazine derivatives, focusing on their applications in oncology and neuroscience, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The Versatility of the Piperazine Moiety

The prevalence of the piperazine nucleus in numerous clinically successful drugs can be attributed to several key features. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] The piperazine ring can adopt a stable chair conformation and its nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.[1][2] Furthermore, the presence of the basic nitrogen atoms often enhances the aqueous solubility and oral bioavailability of drug candidates.[1][3]

Piperazine Derivatives as Anticancer Agents

The piperazine scaffold is a key component in a number of approved and investigational anticancer drugs.[4][5] These derivatives exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[4][6]

Mechanism of Action: Imatinib and Tyrosine Kinase Inhibition

A prime example of a successful piperazine-containing anticancer drug is Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia (CML).[7][8] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[5][8][9] This targeted inhibition leads to the induction of apoptosis in Bcr-Abl-positive cancer cells.[8]

Caption: Imatinib inhibits the Bcr-Abl tyrosine kinase, blocking downstream signaling pathways.

Structure-Activity Relationship (SAR) of Anticancer Piperazine Derivatives

The anticancer activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. For instance, in a series of vindoline-piperazine conjugates, derivatives with an N-[4-(trifluoromethyl)benzyl] or N-bis(4-fluorophenyl)methyl substituent on the piperazine ring showed potent antiproliferative activity.[1] In another study, the introduction of a 4-(3-(trifluoromethyl)phenyl)piperazin-1-yl) moiety in a series of ethanone (B97240) derivatives resulted in potent analgesic activity, which can be relevant in cancer pain management.

Quantitative Data for Anticancer Piperazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected piperazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [1][10] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 | 1.35 | [1][10] |

| 3,6-diunsaturated 2,5-diketopiperazine 11 | A549 (Lung) | IC50 | 1.2 | [4] |

| 3,6-diunsaturated 2,5-diketopiperazine 11 | HeLa (Cervical) | IC50 | 0.7 | [4] |

| Arylpiperazine derivative 9 | LNCaP (Prostate) | IC50 | < 5 | [11] |

| Arylpiperazine derivative 15 | LNCaP (Prostate) | IC50 | < 5 | [11] |

| 1,2-benzothiazine derivative BS130 | MCF7 (Breast) | Cytotoxicity | More cytotoxic than doxorubicin | [12] |

| 1,2-benzothiazine derivative BS230 | MCF7 (Breast) | Cytotoxicity | More cytotoxic than doxorubicin | [12] |

Piperazine Derivatives in Central Nervous System (CNS) Disorders

Piperazine derivatives are widely used in the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[12][13][14] Their therapeutic effects are primarily mediated through their interaction with dopamine (B1211576) and serotonin (B10506) receptors.[13][14]

Mechanism of Action: Atypical Antipsychotics

Atypical antipsychotics containing a piperazine moiety, such as aripiprazole, clozapine (B1669256), lurasidone, and ziprasidone, exhibit a complex pharmacological profile.[2][12][15] They typically act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[12][15] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the interaction with 5-HT2A receptors may contribute to the improvement of negative and cognitive symptoms with a lower incidence of extrapyramidal side effects.[12][16]

Caption: Atypical antipsychotics modulate dopaminergic and serotonergic signaling pathways.

Structure-Activity Relationship (SAR) of CNS-Active Piperazine Derivatives

The affinity of arylpiperazine derivatives for serotonin and dopamine receptors is influenced by the substitution pattern on the aryl ring and the nature of the linker connecting it to the piperazine core.[3][17] For example, meta-trifluoromethylphenylpiperazine derivatives often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[3] The length and flexibility of the linker also play a crucial role in determining the receptor binding profile and functional activity.

Quantitative Data for CNS-Active Piperazine Derivatives

The following table presents the receptor binding affinities (Ki values) of selected piperazine-containing CNS drugs.

| Compound | Receptor | Binding Affinity (Ki in nM) | Reference |

| Aripiprazole | D2 | 0.34 | [7] |

| Aripiprazole | 5-HT1A | 1.7 | [7] |

| Aripiprazole | 5-HT2A | 3.4 | [7] |

| Clozapine | D4 | 21 | [2] |

| Clozapine | 5-HT2A | 16 | [2] |

| Lurasidone | D2 | 0.994 | [1][12] |

| Lurasidone | 5-HT2A | 0.47 | [1][12] |

| Lurasidone | 5-HT7 | 0.495 | [1][12] |

| Ziprasidone | D2 | 0.8 | [18] |

| Ziprasidone | 5-HT2A | 0.4 | [18] |

| Ziprasidone | 5-HT1A | 3.4 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of piperazine derivatives.

General Procedure for the Synthesis of Arylpiperazine Derivatives

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine.

Example: Synthesis of 2-(x-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole [19]

-